An In-depth Technical Guide to the Chemical Properties of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione
An In-depth Technical Guide to the Chemical Properties of 6,7-dimethoxy-1H-benzo[d]oxazine-2,4-dione
An In-depth Technical Guide to the Chemical Properties of 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione, also known as 6,7-dimethoxyisatoic anhydride, is a heterocyclic organic compound with the CAS number 20197-92-6. This molecule is a derivative of isatoic anhydride, characterized by the presence of two methoxy groups on the benzene ring. These substitutions significantly influence its chemical and physical properties, as well as its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties of 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione, including its synthesis, physical and spectral characteristics, and its potential applications in medicinal chemistry.
Chemical and Physical Properties
The core structure of 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione is a fusion of a benzene ring with a 1,3-oxazine-2,4-dione ring system. The methoxy substituents at positions 6 and 7 are electron-donating groups, which can affect the electron density of the aromatic ring and the reactivity of the anhydride moiety.
Table 1: Physical and Chemical Properties of 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione
| Property | Value | Source |
| CAS Number | 20197-92-6 | [3] |
| Molecular Formula | C₁₀H₉NO₅ | [1] |
| Molecular Weight | 223.19 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 255 °C | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Solubility | Data not available |
Synthesis
The primary synthetic route to 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione involves the cyclization of 2-amino-4,5-dimethoxybenzoic acid. This precursor is commercially available and can be synthesized from 6-nitroveratric acid through reduction of the nitro group.[5] The cyclization to form the isatoic anhydride ring is typically achieved by reacting the anthranilic acid derivative with a phosgene equivalent, such as phosgene, diphosgene, or triphosgene.[6]
Experimental Protocol: Synthesis of 2-amino-4,5-dimethoxybenzoic acid from 6-nitroveratric acid[5]
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Hydrolysis of the ester: 50 g of methyl-4,5-dimethoxy-2-nitrobenzoate is added to a solution of 48.13 g of KOH pellets in 250 ml of ice water. The suspension is heated to 70 °C, during which the color changes from green to dark red. The reaction progress is monitored by HPLC.
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Neutralization: After completion, the solution is cooled to room temperature, and the pH is adjusted to 6.6 with 34.6 g of glacial acetic acid.
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Hydrogenation: The resulting red suspension is hydrogenated with 1 g of 10% Pd/C at 50 °C and 3.5 bar pressure.
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Isolation: After hydrogenation, the solution is filtered, and the pH is adjusted to 5.1 with 31.82 g of glacial acetic acid under an inert atmosphere. The resulting light green suspension is stirred for 30 minutes at room temperature, then cooled to 5 °C and stirred for another 30 minutes. The product is filtered, washed with ice water, and dried in a vacuum oven at 55 °C. This procedure yields light grey crystals of 2-amino-4,5-dimethoxybenzoic acid.
General Experimental Protocol: Synthesis of Isatoic Anhydrides from Anthranilic Acids
While a specific protocol for the 6,7-dimethoxy derivative is not detailed in the searched literature, a general method involves the reaction of the corresponding anthranilic acid with triphosgene in an inert solvent.
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Reaction Setup: To a solution of the 2-amino-4,5-dimethoxybenzoic acid in a suitable aprotic solvent (e.g., 1,2-dichloroethane or THF) in a flask equipped with a reflux condenser and a gas trap, a tertiary amine base (e.g., triethylamine) is added.
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Addition of Phosgene Equivalent: Triphosgene is added portion-wise to the stirred solution.
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Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by TLC until the starting material is consumed.[7]
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Work-up and Purification: The reaction mixture is cooled, poured into water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Caption: General synthetic workflow for 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione.
Spectral Data
Table 2: Predicted Spectroscopic Data for 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Singlets for the two methoxy groups (around 3.8-4.0 ppm).- Singlets or doublets for the aromatic protons.- A broad singlet for the N-H proton (downfield, >10 ppm). |
| ¹³C NMR | - Signals for the two carbonyl carbons (anhydride, ~150-165 ppm).- Signals for the aromatic carbons, including those attached to the methoxy groups and the heterocyclic ring.- Signals for the methoxy carbons (~55-60 ppm). |
| IR (Infrared) Spectroscopy | - Characteristic anhydride C=O stretching bands (two bands, typically around 1750-1850 cm⁻¹ and 1700-1800 cm⁻¹).- N-H stretching band (around 3200-3300 cm⁻¹).- C-O stretching bands for the methoxy groups. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight (223.19 m/z).- Fragmentation patterns involving the loss of CO₂, CO, and methoxy groups. |
Reactivity and Potential Applications
Isatoic anhydrides are versatile intermediates in organic synthesis. The anhydride ring can be opened by various nucleophiles, such as amines and alcohols, to form anthranilic acid derivatives. This reactivity makes 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione a valuable building block for the synthesis of more complex molecules, particularly pharmaceuticals.
Commercial suppliers suggest that this compound is used as a key intermediate in the development of vasodilatory and antihypertensive agents. It serves as a precursor for tetrahydroisoquinoline derivatives, a class of compounds known for their biological activities in the cardiovascular and central nervous systems.[8] For instance, the 6,7-dimethoxy substitution pattern is found in several biologically active tetrahydroisoquinoline alkaloids. The synthesis of these target molecules would likely involve the reaction of the isatoic anhydride with a suitable nucleophile to open the ring, followed by subsequent cyclization and modification steps.
Caption: Reactivity of 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione.
Biological Activity
While specific biological data for 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione is not available in the reviewed literature, the broader class of benzoxazine-diones and their derivatives have been investigated for various pharmacological activities. For example, some quinazoline derivatives synthesized from isatoic anhydrides have shown potential as EGFR/HER2 dual kinase inhibitors for breast cancer.[9] Furthermore, the 6,7-dimethoxy substitution pattern is a common feature in many pharmacologically active natural products and synthetic compounds, often imparting favorable interactions with biological targets. The potential for this compound to serve as a scaffold for novel therapeutics warrants further investigation.
Safety and Handling
According to the available Material Safety Data Sheet (MSDS), 6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione is a solid. It should be handled with care in a well-ventilated area, and personal protective equipment, including gloves and safety goggles, should be worn. The toxicological properties of this compound have not been fully investigated. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
Conclusion
6,7-dimethoxy-1H-benzo[d][1][2]oxazine-2,4-dione is a valuable chemical intermediate with potential applications in the synthesis of pharmaceuticals, particularly those targeting the cardiovascular and central nervous systems. While some of its basic chemical and physical properties have been identified, there is a notable lack of detailed experimental data, including comprehensive spectroscopic characterization and specific biological activity studies. Further research into the synthesis, reactivity, and pharmacological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in utilizing this promising chemical entity.
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pp.bme.hu [pp.bme.hu]
- 7. Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, analogues of PA-824. | Semantic Scholar [semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemmethod.com [chemmethod.com]
